molecular formula C34H28Br4N4O9 B157169 Bastadin 10 CAS No. 127687-08-5

Bastadin 10

Cat. No.: B157169
CAS No.: 127687-08-5
M. Wt: 956.2 g/mol
InChI Key: YBDUMXZBKBTNGS-VEGWVUODSA-N
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Description

Bastadin 10 is a marine natural product isolated from the sponge Ianthella basta. It belongs to the family of bastadins, which are characterized by their brominated bis-diaryl ether structure. This compound is known for its ability to modulate the activity of ryanodine receptors, which are calcium channels involved in muscle contraction and various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bastadin 10 involves the coupling of brominated phenols with symmetrical iodonium salts to form the diaryl ether structure. The key steps include the formation of o-brominated diaryl ethers and the subsequent macrolactamization to form the macrocyclic structure .

Industrial Production Methods: Most studies focus on laboratory-scale synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions: Bastadin 10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Research Applications

Bastadin 10 serves as a valuable chemical probe in the study of structure-activity relationships (SAR) among brominated bis-diaryl ethers. Its unique brominated structure allows researchers to investigate how modifications affect biological activity, particularly concerning calcium channels.

Key Chemical Properties

  • Chemical Structure : this compound features a brominated bis-diaryl ether configuration, which is critical for its interaction with biological targets.
  • Reactivity : It undergoes various chemical reactions, including oxidation to form quinone derivatives and reduction to hydroquinone forms. Substitution reactions can also modify its structure for further exploration of biological effects.

Biological Applications

This compound is primarily recognized for its role in modulating ryanodine receptors (RyRs), which are integral calcium channels involved in muscle contraction and various cellular signaling pathways.

Case Studies

  • Calcium Signaling in Neurons : Research demonstrated that this compound increases intracellular calcium concentrations in neuronal cultures, indicating its potential role in modulating neuronal excitability and signaling pathways .
  • Cardiac Function : Studies have shown that this compound can influence cardiac muscle function by altering RyR2 activity, suggesting implications for cardiac health and disease management .

Medical Applications

The therapeutic potential of this compound extends into anti-cancer and anti-inflammatory domains. Its ability to modulate calcium signaling pathways may provide novel strategies for treating diseases characterized by dysregulated calcium homeostasis.

Therapeutic Investigations

  • Anti-Cancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through its effects on calcium signaling, positioning it as a candidate for cancer therapy .
  • Neuroprotective Effects : Given its interaction with neuronal calcium channels, there is ongoing research into its potential as a neuroprotective agent, particularly in neurodegenerative diseases like Alzheimer's .

Industrial Applications

Beyond its biological significance, this compound shows promise in industrial applications such as the development of new materials and chemical sensors. Its unique properties could lead to innovations in various fields, including environmental monitoring and pharmaceuticals.

Mechanism of Action

Bastadin 10 exerts its effects by stabilizing the open conformation of ryanodine receptors, which are calcium channels involved in muscle contraction and various cellular processes. It binds to the ryanodine receptor-FKBP12 complex, reducing the free energy associated with channel transitions and sensitizing the channel to activation by calcium ions .

Comparison with Similar Compounds

Uniqueness: Bastadin 10 is unique in its ability to dramatically stabilize the open conformation of ryanodine receptors, making it a valuable tool for studying calcium channel regulation and potential therapeutic applications .

Biological Activity

Bastadin 10 is a marine natural product derived from the sponge Aplysina species, notable for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neurology and cancer treatment. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique brominated structure, which contributes to its biological activity. The molecular formula is C₁₄H₁₅Br₂N, and it features a complex arrangement that enhances its interaction with biological targets.

PropertyValue
Molecular Weight335.09 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antitumor Activity

This compound has demonstrated significant antitumor effects in various studies. It inhibits the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest.

  • Mechanism : this compound modulates signaling pathways associated with cell survival and proliferation. It has been shown to activate caspases and induce mitochondrial dysfunction in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against various strains, showing promising results.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Bacillus subtilis, while showing reduced activity against Escherichia coli (MIC ≥ 32 µg/mL) .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly regarding calcium signaling in neurons. It modifies the activity of ryanodine receptors, which are crucial for calcium homeostasis in cells.

  • Study Findings : In cultured cerebellar granule cells, this compound was observed to enhance calcium transients, suggesting a role in modulating neuronal excitability .

Case Study 1: Antitumor Efficacy

In a study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : At a concentration of 20 µM, cell viability decreased by approximately 60% compared to control groups.

Case Study 2: Neuroprotective Mechanism

A study focused on the effects of this compound on calcium dynamics in neuronal cells found that:

  • Experimental Setup : Cultured cerebellar granule cells were treated with this compound.
  • Results : Enhanced calcium influx was recorded, indicating a potential mechanism for neuroprotection and modulation of synaptic transmission .

Properties

IUPAC Name

(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDUMXZBKBTNGS-VEGWVUODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br4N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127687-08-5
Record name Bastadin 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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